N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide
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Overview
Description
N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzamide core, followed by the introduction of the oxan-4-yl group and the pyridin-2-ylpyrazolidin-4-yl groups through various coupling reactions. Common reagents used in these steps include amines, acids, and coupling agents such as EDC or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide: can be compared with other benzamide derivatives or compounds containing similar functional groups.
Benzamide derivatives: These compounds often exhibit similar chemical reactivity and biological activity.
Pyridin-2-ylpyrazolidin derivatives: These compounds may share similar pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C25H27N5O2 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide |
InChI |
InChI=1S/C25H27N5O2/c31-25(29-20-9-13-32-14-10-20)18-6-4-17(5-7-18)23-15-19(8-12-27-23)21-16-28-30-24(21)22-3-1-2-11-26-22/h1-8,11-12,15,20-21,24,28,30H,9-10,13-14,16H2,(H,29,31) |
InChI Key |
AVEKWRWLWURSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC=C(C=C2)C3=NC=CC(=C3)C4CNNC4C5=CC=CC=N5 |
Origin of Product |
United States |
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